molecular formula C9H9ClFN3O B1447040 [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1798733-31-9

[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B1447040
CAS No.: 1798733-31-9
M. Wt: 229.64 g/mol
InChI Key: OJUPABQTWUTVCQ-UHFFFAOYSA-N
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Description

“[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1798733-31-9 . It has a molecular weight of 229.64 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.64 . It is in the form of a powder and is stored at room temperature .

Scientific Research Applications

Synthetic Applications and Material Science

1,3,4-Oxadiazole derivatives are key in the development of new materials, including polymers and scintillators. For instance, Salimgareeva and Kolesov (2005) discussed the scintillation properties of plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, demonstrating the potential of 1,3,4-oxadiazole derivatives in improving material properties such as scintillation efficiency and optical transparency (Salimgareeva & Kolesov, 2005).

Medicinal Chemistry and Drug Design

The literature highlights the therapeutic worth of 1,3,4-oxadiazole tailored compounds across a spectrum of medicinal chemistry applications. Verma et al. (2019) provided a comprehensive review on the development of 1,3,4-oxadiazole-based derivatives, showcasing their extensive use in treating various ailments due to their ability to bind effectively with different enzymes and receptors in biological systems (Verma et al., 2019). This is further supported by Rana, Salahuddin, and Sahu (2020), who emphasized the pharmacological diversity of 1,3,4-oxadiazole containing compounds, including their use in antiviral, analgesic, anti-inflammatory, and antitumor applications (Rana, Salahuddin, & Sahu, 2020).

Chemical Synthesis and Biological Activities

The synthesis and biological roles of 1,3,4-oxadiazoles have been a focal point of recent research efforts, highlighting their importance in the development of new medicinal species. Nayak and Poojary (2019) reviewed innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications, underlining the compound's versatility and potential in therapeutic development (Nayak & Poojary, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUPABQTWUTVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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